8-Bromo-7-fluoroquinoline

Antiviral Research HIV-1 Integrase Inhibitors Drug Resistance

8-Bromo-7-fluoroquinoline is a strategic halogenated quinoline building block where the 8-bromo substitution pattern is critical for retaining full antiviral potency against drug-resistant HIV-1 integrase mutants—a profile lost with 6-bromo analogs. Its orthogonal reactivity (labile C8-Br for Suzuki-Miyaura or Buchwald-Hartwig couplings; metabolically inert C7-F) enables efficient divergent library synthesis from a single intermediate. Procuring this specific regioisomer ensures reproducible SAR and avoids costly project delays from unvalidated substitutions.

Molecular Formula C9H5BrFN
Molecular Weight 226.048
CAS No. 1420790-22-2
Cat. No. B2668365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-fluoroquinoline
CAS1420790-22-2
Molecular FormulaC9H5BrFN
Molecular Weight226.048
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)F)Br)N=C1
InChIInChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H
InChIKeyMEZVXGUTJUGURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-fluoroquinoline (CAS 1420790-22-2): Baseline Profile for Informed Research Procurement


8-Bromo-7-fluoroquinoline is a halogenated quinoline derivative featuring a bromine atom at position 8 and a fluorine atom at position 7 on the bicyclic quinoline scaffold [1]. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, owing to the complementary reactivity profiles conferred by its bromine and fluorine substituents. It is a solid at room temperature with a predicted boiling point of 295.7±20.0 °C and a predicted pKa of 1.16±0.31 . As a core intermediate, it enables access to structurally diverse libraries through cross-coupling reactions and serves as a foundational element for exploring structure-activity relationships within the quinoline pharmacophore.

Why 8-Bromo-7-fluoroquinoline Cannot Be Replaced by Non-Specific Quinoline Analogs in Critical Research Applications


Substitution of 8-Bromo-7-fluoroquinoline with generic or closely related quinoline analogs without rigorous validation can introduce significant and potentially costly variability in both synthetic outcomes and biological results. The exact spatial arrangement of the bromine (C8) and fluorine (C7) atoms dictates the regioselectivity and efficiency of pivotal reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, where even minor positional shifts can drastically alter product yields and purity . Furthermore, structure-activity relationship (SAR) studies have explicitly demonstrated that the position of halogen substituents on the quinoline core is a critical determinant of biological activity, with the 8-bromo substitution pattern conferring a distinct antiviral resistance profile not observed with the 6-bromo analog [1]. Therefore, assuming interchangeability without confirming the exact substituent pattern and its documented impact on the specific assay or synthetic route of interest represents a primary risk for irreproducibility and project delays.

Quantitative Comparative Evidence: Differentiating 8-Bromo-7-fluoroquinoline from Closest Analogs


Superior Antiviral Resilience: 8-Bromo Substitution Maintains Full Potency Against Drug-Resistant HIV-1 Integrase Mutant

In a direct head-to-head comparison of bromo-substituted quinoline-based HIV-1 integrase allosteric inhibitors, the 8-bromo analog demonstrated a critical advantage in resilience against a drug-resistant viral mutant. While both the 6-bromo and 8-bromo derivatives conferred enhanced antiviral properties compared to non-brominated analogs, the 8-bromo variant uniquely retained full effectiveness against the ALLINI-resistant IN A128T mutant virus [1]. This differential outcome highlights a positional dependence of the bromine atom for maintaining activity in the face of viral mutations.

Antiviral Research HIV-1 Integrase Inhibitors Drug Resistance Structure-Activity Relationship

Predicted Physicochemical Differentiation: Increased Molecular Weight and Halogen Content for Enhanced Binding Interactions

Compared to the mono-halogenated 7-fluoroquinoline (MW 147.13 g/mol) [1] or 8-bromoquinoline (MW 208.05 g/mol) [2], 8-Bromo-7-fluoroquinoline possesses a significantly higher molecular weight of 226.05 g/mol and a calculated exact mass of 260.93 Da (as hydrochloride salt) [3]. The presence of both heavy halogen atoms (Br and F) increases molecular complexity and provides dual points for potential halogen bonding and lipophilic interactions with biological targets, which are critical for modulating binding affinity and selectivity in drug design campaigns.

Medicinal Chemistry Physicochemical Properties Halogen Bonding Lead Optimization

Unique Orthogonal Reactivity: A Strategic Advantage in Divergent and Late-Stage Functionalization

Unlike simple quinoline or mono-halogenated variants, 8-Bromo-7-fluoroquinoline presents two handles with vastly different reactivities for transition metal-catalyzed cross-couplings. The bromine atom at the C8 position is a highly effective partner for Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, while the C-F bond is significantly more inert, allowing for selective, sequential functionalization of the quinoline core . This is in contrast to analogs like 8-bromoquinoline, which lacks the second, inert fluorine handle that can serve as a latent synthetic element or a metabolic blocker. This orthogonal reactivity is a powerful tool for constructing complex molecular libraries with precise control over substitution patterns.

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry Late-Stage Functionalization

High-Value Application Scenarios for 8-Bromo-7-fluoroquinoline Driven by Comparative Evidence


Scaffold for Next-Generation HIV-1 Integrase Inhibitors Designed to Overcome Drug Resistance

As directly supported by head-to-head evidence [1], the 8-bromo substitution pattern on the quinoline core is a critical determinant for retaining full antiviral potency against drug-resistant HIV-1 integrase mutants. Procurement and utilization of 8-Bromo-7-fluoroquinoline as a key intermediate is therefore not merely a generic purchase but a strategic decision for medicinal chemistry programs focused on developing novel ALLINIs with a superior resistance profile. Projects aiming to address the clinical challenge of viral escape from first-line therapies should prioritize this specific building block over other bromo- or fluoro-quinoline regioisomers to replicate and build upon this validated, advantageous SAR finding.

Privileged Intermediate for Divergent Synthesis in Targeted Library Construction

The unique orthogonal reactivity of 8-Bromo-7-fluoroquinoline—featuring a highly reactive C-Br bond and a metabolically stable, inert C-F bond—establishes it as a premier building block for executing efficient, multi-step synthetic sequences. Its procurement enables divergent library synthesis, wherein the bromine is used in an initial palladium-catalyzed cross-coupling event to introduce structural diversity, while the fluorine atom remains untouched as a latent functional group for later-stage diversification or to positively influence downstream physicochemical and pharmacokinetic properties . This strategic advantage reduces total synthetic steps and expands chemical space accessible from a single, commercially available intermediate.

Heavy Atom Probe for Investigating Halogen Bonding and Lipophilic Effects in Target Engagement

For researchers engaged in detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies, the combination of bromine (a strong halogen bond donor) and fluorine (a modulator of lipophilicity and metabolism) on the same core provides a unique molecular probe. Its significantly higher molecular weight compared to mono-halogenated analogs [2] allows for the systematic investigation of the additive or synergistic effects of heavy atoms on target binding affinity, cellular permeability, and metabolic stability. Procuring this compound supports sophisticated lead optimization efforts where fine-tuning these specific parameters is essential for advancing high-quality drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.